ethyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}piperazine-1-carboxylate
Descripción
The exact mass of the compound ethyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}piperazine-1-carboxylate is 424.18590327 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl 4-[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c1-3-31-21(30)25-10-8-24(9-11-25)18(28)13-26-14-22-19-16(20(26)29)12-23-27(19)17-7-5-4-6-15(17)2/h4-7,12,14H,3,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWVWSPJAOBUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Ethyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}piperazine-1-carboxylate (CAS Number: 895010-80-7) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H24N6O4
- Molecular Weight : 424.5 g/mol
- Functional Groups : It contains a piperazine ring and a pyrazolo[3,4-d]pyrimidin-5-yl moiety, which are significant in determining its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including the compound . The following table summarizes key findings regarding its anticancer activity:
Case Studies
- Wei et al. (2022) : This study evaluated the growth inhibition of A549 lung cancer cells by various pyrazole derivatives. The compound exhibited an IC50 value of 26 µM, indicating significant potency against this cancer cell line through apoptosis induction.
- Zheng et al. (2022) : Focused on a new class of pyrazole derivatives, this research found that certain derivatives exhibited IC50 values as low as 0.28 µM against HepG2 liver cancer cells, suggesting strong anticancer activity potentially mediated by kinase inhibition.
- Kumar et al. (2022) : Investigated the cytotoxic effects of pyrazole derivatives on HCT116 colon cancer cells, reporting an IC50 value of 1.1 µM and highlighting the compound's ability to induce cell cycle arrest.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been explored extensively. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
Key Findings
Research has shown that certain pyrazole compounds can act as selective COX-2 inhibitors:
- Selectivity Index : Compounds demonstrated selectivity towards COX-2 over COX-1, with some exhibiting inhibition percentages significantly higher than traditional anti-inflammatory drugs like celecoxib .
The biological activity of ethyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}piperazine-1-carboxylate can be attributed to several mechanisms:
- Apoptosis Induction : Many studies suggest that this compound promotes programmed cell death in cancer cells.
- Kinase Inhibition : The ability to inhibit specific kinases involved in cancer progression is a notable mechanism through which this compound exerts its effects.
- Cell Cycle Arrest : The compound has been shown to interfere with the cell cycle, particularly at the G1/S transition phase, preventing cancer cell proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
